molecular formula C12H18ClNO2Si B11848084 Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate CAS No. 89566-56-3

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate

Cat. No.: B11848084
CAS No.: 89566-56-3
M. Wt: 271.81 g/mol
InChI Key: HUIKMUCVDHXLPK-UHFFFAOYSA-N
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Description

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate is a chemical compound with the molecular formula C12H18ClNO2Si and a molecular weight of 271.82 g/mol It is known for its unique structure, which includes a carbamate group, a chlorophenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with ethyl trimethylsilylcarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: The compound may be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorophenyl and trimethylsilyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can be compared with other similar compounds, such as:

    Ethyl (4-chlorophenyl)carbamate: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    Ethyl (trimethylsilyl)carbamate: Lacks the chlorophenyl group, leading to different chemical properties and uses.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can influence its behavior in reactions.

The presence of the trimethylsilyl group in this compound makes it unique, as this group can enhance the compound’s stability and reactivity in certain chemical reactions.

Properties

CAS No.

89566-56-3

Molecular Formula

C12H18ClNO2Si

Molecular Weight

271.81 g/mol

IUPAC Name

ethyl N-(4-chlorophenyl)-N-trimethylsilylcarbamate

InChI

InChI=1S/C12H18ClNO2Si/c1-5-16-12(15)14(17(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5H2,1-4H3

InChI Key

HUIKMUCVDHXLPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C

Origin of Product

United States

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